Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

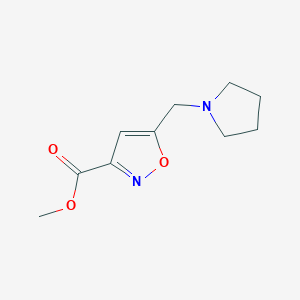

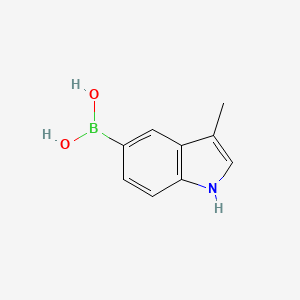

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 1289.00 .

Synthesis Analysis

Mono-2-O-tosyl-β-cyclodextrin is a key compound, as starting material, for the preparation of multifunctional systems in supramolecular chemistry . A modification of a literature method was developed giving emphasis to simplicity and reproducibility and, for the first time, was tested with nine easily accessible tosylating reagents that differ significantly in their nature and reactivity .Molecular Structure Analysis

The molecular formula of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is C49H76O37S . The structure is complex, with many hydroxy groups and a toluenesulfonyl group attached to the cyclodextrin molecule .Chemical Reactions Analysis

The synthesis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin involves the use of tosylating reagents . The reaction times and temperatures vary depending on the specific reagent used .Physical And Chemical Properties Analysis

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a solid at 20°C . It has a molecular weight of 1289.17 .科学的研究の応用

Cyclodextrin Chemistry and Production

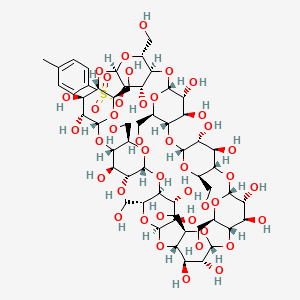

Cyclodextrins are cyclic α-1,4-glucans produced from starch using cyclodextrin glycosyltransferase (CGTase). Gamma-cyclodextrin, characterized by a larger internal cavity and higher water solubility compared to its α- and β- counterparts, is obtained through enzymatic production. This form has found extensive applications in the food and pharmaceutical industries due to its ability to form inclusion complexes, thereby enhancing the solubility and stability of various compounds (Li et al., 2007).

Applications in Food and Pharmaceuticals

Gamma-cyclodextrin is utilized in the food industry as a carrier for flavors, vitamins, and polyunsaturated fatty acids, improving stability and solubility of these components. Its safety for use in food has been extensively reviewed, with studies showing it to be well tolerated and free from toxicological effects. This makes it a valuable ingredient in developing healthier and more stable food products (Munro et al., 2004).

Environmental Applications

The inclusion complex forming capability of cyclodextrins, including gamma-cyclodextrin derivatives, offers innovative solutions in environmental protection. These complexes can be utilized in removing pollutants from wastewater, acting as molecular chelating agents that capture and remove hazardous substances. This application underscores the versatility and eco-friendly aspect of cyclodextrins in addressing environmental challenges (Crini & Morcellet, 2002).

Industrial and Other Uses

The unique properties of cyclodextrins have led to their application across a range of industrial products and processes. They are used in cosmetics for stabilizing fragrances and active ingredients, in textiles for enhancing fabric characteristics, and in analytical chemistry for separation processes. The capacity of cyclodextrins to form host-guest complexes is a key factor in their widespread use, enabling the modification of the physical and chemical properties of various substances for improved performance and functionality (Valle, 2004).

特性

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-48-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)97-47-38(78)46-23(13-63)88-55(47)96-45-22(12-62)87-53(37(77)30(45)70)94-43-20(10-60)85-51(35(75)28(43)68)92-41-18(8-58)83-49(33(73)26(41)66)90-39-16(6-56)81-48(31(71)24(39)64)89-40-17(7-57)82-50(32(72)25(40)65)91-42-19(9-59)84-52(34(74)27(42)67)93-44-21(11-61)86-54(95-46)36(76)29(44)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRILNNILPQZNC-SCLKBCEUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O42S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)

![4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3023040.png)

![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)